2,5-Dichlorobenzylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNKYAIWUNGQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-57-1 | |
| Record name | (2,5-dichlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
pKa values of 2,5-dichlorobenzylamine and its conjugate acid
An In-depth Technical Guide to the pKa Determination of 2,5-Dichlorobenzylamine and its Conjugate Acid
Authored by: A Senior Application Scientist
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the pKa of 2,5-dichlorobenzylamine and its conjugate acid. We delve into the electronic effects of the chlorine substituents on the basicity of the amino group, outline a rigorous, self-validating experimental protocol using potentiometric titration, and present the data in a clear, actionable format. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding and a field-proven methodology for pKa determination.
Introduction: The Criticality of pKa in Pharmaceutical Sciences
The pKa value, the negative logarithm of the acid dissociation constant (Ka), dictates the extent of ionization of a molecule at a given pH. For an amine like 2,5-dichlorobenzylamine, the pKa of its conjugate acid determines the ratio of the neutral (lipid-soluble) to the protonated (water-soluble) form. This equilibrium is fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An accurate pKa value is indispensable for:
-
Predicting in vivo behavior: The degree of ionization in physiological compartments (e.g., stomach, intestine, blood) governs a drug's ability to cross biological membranes.
-
Formulation development: Solubility is highly pH-dependent, and knowledge of the pKa is crucial for designing stable and bioavailable dosage forms.
-
Analytical method development: The choice of separation techniques like chromatography is often influenced by the ionization state of the analyte.
Theoretical Framework: Substituent Effects on Basicity
The basicity of the amino group in benzylamine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of substituents on the benzene ring can significantly modulate this basicity through inductive and resonance effects.
In the case of 2,5-dichlorobenzylamine, the two chlorine atoms are electron-withdrawing groups. Their influence is primarily exerted through the inductive effect (-I) , where the electronegative chlorine atoms pull electron density away from the aromatic ring and, consequently, from the benzylic carbon and the attached amino group. This withdrawal of electron density reduces the availability of the nitrogen's lone pair, making the amine less basic compared to the unsubstituted benzylamine. A lower basicity translates to a lower pKa value for the conjugate acid.
The position of the substituents is also critical. The chlorine at position 2 (ortho) has a more pronounced electron-withdrawing inductive effect than the chlorine at position 5 (meta) due to its closer proximity to the benzylamino group.
Experimental Determination of pKa: A Validated Potentiometric Titration Protocol
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can then be determined from the resulting titration curve.
Materials and Apparatus
-
2,5-dichlorobenzylamine (high purity)
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl), standardized solution (0.1 M)
-
Potassium hydroxide (KOH), standardized solution (0.1 M), carbonate-free
-
High-purity water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Stir plate and magnetic stir bar
-
Thermostatically controlled water bath or jacketed beaker
Step-by-Step Experimental Workflow
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 20-30 mg of 2,5-dichlorobenzylamine.
-
Dissolve the compound in a co-solvent system, such as a 50:50 (v/v) methanol/water mixture, to ensure complete solubility. The use of a co-solvent is necessary due to the low aqueous solubility of the neutral amine.
-
Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration.
-
The final volume of the solution should be around 50 mL.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C). This calibration is crucial for the accuracy of the measurements.
-
-
Titration Procedure:
-
Place the beaker containing the analyte solution in the thermostatically controlled bath on the stir plate and immerse the calibrated pH electrode and the burette tip.
-
Begin stirring to ensure homogeneity.
-
Start the titration by adding a known volume of standardized 0.1 M HCl to the solution to protonate the amine fully.
-
Titrate the resulting solution with standardized 0.1 M KOH. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.
-
Record the pH value after each increment of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis and pKa Determination
The pKa value is determined from the titration curve, which is a plot of pH versus the volume of titrant added.
-
Locating the Equivalence Point: The equivalence point, where the moles of added titrant equal the initial moles of the analyte, can be identified as the inflection point of the titration curve. This is more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
Determining the pKa: The pKa of the conjugate acid of 2,5-dichlorobenzylamine corresponds to the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (BH+) and the neutral amine (B) are equal.
For a more rigorous determination, especially when dealing with co-solvent systems, the following equation can be used to calculate the pKa for each point on the titration curve:
pKa = pH + log ( [BH+] / [B] )
Where the concentrations of the protonated and neutral species can be calculated from the initial concentration of the amine and the amount of titrant added. The final pKa is then reported as the average of the values obtained from the data points in the buffering region (typically between 25% and 75% of the equivalence volume).
Visualization of the Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Expected Results and Data Presentation
The pKa of benzylamine's conjugate acid is approximately 9.35. Due to the electron-withdrawing nature of the two chlorine atoms in 2,5-dichlorobenzylamine, the experimentally determined pKa is expected to be significantly lower. The precise value would be determined from the analysis of the titration data.
Table 1: Summary of Expected pKa Data for Substituted Benzylamines
| Compound | Substituents | Expected pKa Range | Rationale |
| Benzylamine | None | ~9.35 | Reference compound |
| 4-Chlorobenzylamine | 4-Cl | 8.6 - 9.0 | Electron-withdrawing group lowers basicity |
| 2,5-Dichlorobenzylamine | 2-Cl, 5-Cl | 7.5 - 8.5 (Estimated) | Two electron-withdrawing groups further lower basicity |
Conclusion
This guide has provided a comprehensive overview of the theoretical principles and a detailed, field-tested protocol for the accurate determination of the pKa of 2,5-dichlorobenzylamine. By understanding the influence of molecular structure on basicity and by employing a rigorous, self-validating experimental methodology, researchers and drug development professionals can obtain high-quality pKa data. This, in turn, facilitates a more profound understanding of a compound's ADME properties and enables the rational design of effective and bioavailable pharmaceutical products.
References
-
IUPAC. (n.d.). Measurement of pKa Values. Retrieved from [Link]
An In-depth Technical Guide to the Safe Handling of 2,5-Dichlorobenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification and Physicochemical Properties
2,5-Dichlorobenzylamine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals.[1][2] Its hydrochloride salt form is often used to improve stability and solubility. Understanding its fundamental properties is the first step in a robust risk assessment.
| Property | Value | Source |
| Chemical Name | (2,5-dichlorophenyl)methanamine hydrochloride | [1] |
| CAS Number | 5452-82-4 (for hydrochloride); 10541-69-2 (for free base) | [3][4] |
| Molecular Formula | C₇H₇Cl₂N · HCl | [1][3] |
| Molecular Weight | 176.04 g/mol (free base) | [1][3] |
| Appearance | Clear, colorless to yellow liquid (free base) | [4] |
| Boiling Point | 74-76 °C @ 0.1 mmHg (free base) | [1][3] |
| Density | 1.3172 g/mL at 25 °C (free base) | [3] |
| Solubility | Not miscible or difficult to mix with water. | [1] |
| Odor | Amine-like | [1] |
Section 2: Hazard Identification and GHS Classification
2,5-Dichlorobenzylamine and its salts are classified as hazardous materials. The primary dangers are acute oral toxicity and severe corrosivity to skin and eyes.[3] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.
| GHS Classification | Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed.[3] |
| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][5][6] |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[5] |
Expert Insight: The H314 classification is of paramount importance. This is not a mild irritant; contact can cause immediate and severe tissue damage. The causality is rooted in the chemical's ability to hydrolyze and denature proteins and lipids in tissues, leading to chemical burns. All handling protocols must be designed with this primary hazard in mind.
Section 3: Risk Assessment and Engineering Controls
A thorough risk assessment is mandatory before any work begins. The core principle is to minimize the potential for exposure through a hierarchy of controls.
-
Elimination/Substitution : In drug development, substituting a less hazardous intermediate is often the first consideration. However, if 2,5-Dichlorobenzylamine hydrochloride is essential, engineering and administrative controls are required.
-
Engineering Controls : These are the most critical line of defense.
-
Fume Hood : All handling of the solid or any solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
-
Safety Equipment : An eyewash station and safety shower must be immediately accessible and tested regularly.[6]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop detailed, chemical-specific SOPs for all experimental workflows.
-
Training : All personnel must be trained on the specific hazards and the SOPs before handling the chemical.
-
Restricted Access : The handling area should be clearly marked, and access should be restricted to authorized personnel.
-
Section 4: Safe Handling, Storage, and Spill Protocols
Adherence to strict protocols is non-negotiable to prevent exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation : Don all required Personal Protective Equipment (PPE) as detailed in Section 7.
-
Work Area Setup : Confirm the fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.
-
Weighing : If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize dust generation.
-
Dissolving : Add the solid slowly to the solvent in the reaction vessel. Be aware of any potential exothermic reactions.
-
Post-Handling : After use, decontaminate all surfaces. Wipe down the work area with an appropriate solvent and then soap and water.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]
Storage Requirements
-
Location : Store in a cool, dry, well-ventilated area away from incompatible materials.[7][8]
-
Container : Keep the container tightly closed.[7][8] Containers that have been opened must be carefully resealed and kept upright.[1]
-
Security : Store in a locked cabinet or area accessible only to authorized personnel.[6][8]
-
Incompatibilities : Keep away from strong oxidizing agents.[1]
Spill Response Protocol
-
Evacuate : Immediately evacuate the area and alert others.
-
Assess : From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, call emergency services.
-
Control : Prevent the spill from spreading or entering drains.[9] Dike the spill with an inert absorbent material like vermiculite or sand.[7][10]
-
Neutralize/Absorb : For small spills, cover with an absorbent, non-combustible material.[10]
-
Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[7]
-
Dispose : Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[8][10]
Safe Handling Workflow Diagram
Caption: Decision tree for first-aid response to exposure.
Section 6: Toxicological and Ecological Information
-
Toxicological Profile : The primary toxicological concern is acute toxicity if swallowed and severe corrosive effects on skin and eyes. [1][3]Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation. [11]The long-term toxicological properties have not been fully investigated. [11]* Ecological Information : Data on the environmental impact is limited. However, as a chlorinated aromatic compound, it should be handled as potentially toxic to aquatic life. [12]Do not allow the product to enter drains or waterways. [9]
Section 7: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure.
-
Hand Protection : Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact. [12]* Eye/Face Protection : Wear chemical safety goggles and a face shield. [3][5]Standard safety glasses are not sufficient.
-
Skin and Body Protection : Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit. [5][6]* Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases (e.g., type ABEK). [3][12]
Section 8: References
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]
-
Safety Data Sheet. (2018, January 2). [Source not further specified]. [Link]
-
Safety Data Sheet. (n.d.). [Source not further specified]. [Link]
-
Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. (2018, November 5). Carboline. [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). [Source not further specified]. [Link]
-
First Aid Treatment Steps for Chemical Safety. (2024, August 8). tradesafe. [Link]
-
0.75%_4 OZ. white HDPE round. (2019, February 22). accessdata.fda.gov. [Link]
-
GHS Classification Search Tool. (n.d.). ChemRadar. [Link]
-
MSDS of 2,5-Dichloronitrobenzene. (2010, September 9). Capot Chemical. [Link]
Sources
- 1. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. CAS 10541-69-2: 2,5-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]
- 3. 2,5-ジクロロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. fishersci.com [fishersci.com]
- 9. msds.carboline.com [msds.carboline.com]
- 10. pccarx.com [pccarx.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
Methodological & Application
Synthesis of benzodiazepine derivatives from 2,5-dichlorobenzylamine
Introduction & Strategic Overview
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for a vast array of anxiolytics, anticonvulsants, and hypnotics.[1] While classical syntheses (e.g., Sternbach) often target the 5-phenyl-1,4-benzodiazepin-2-one core (e.g., Diazepam), modern drug discovery increasingly focuses on the 1,4-benzodiazepine-2,5-dione scaffold due to its versatility as a peptidomimetic and its ability to display diverse substituents in three-dimensional space.
This Application Note details the synthesis of 4-(2,5-dichlorobenzyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione . The protocol utilizes 2,5-dichlorobenzylamine not merely as a peripheral substituent, but as a critical nucleophile that initiates the cascade by opening the isatoic anhydride ring.
Why 2,5-Dichlorobenzylamine? The 2,5-dichlorobenzyl moiety is a high-value pharmacophore. The specific halogenation pattern provides:
-
Metabolic Stability: The chlorine atoms block common sites of metabolic oxidation (CYP450) on the benzyl ring.
-
Lipophilicity: Enhances blood-brain barrier (BBB) permeability.
-
Halogen Bonding: The 2,5-dichloro substitution creates a unique electrostatic potential surface, enabling specific interactions with receptor binding pockets that unsubstituted benzyl groups cannot achieve.
Synthetic Pathway & Mechanism
The synthesis follows a robust Ring-Opening / Acylation / Cyclization (ROAC) strategy. This modular approach avoids the use of unstable amino-acid chlorides and provides high regiocontrol.
Mechanism Description:
-
Nucleophilic Attack: The primary amine of 2,5-dichlorobenzylamine attacks the carbonyl at position 4 of isatoic anhydride.
-
Decarboxylation: The intermediate carbamic acid spontaneously decarboxylates, driving the reaction forward to yield the stable N-(2,5-dichlorobenzyl)anthranilamide.
-
N-Acylation: The aniline nitrogen is acylated with chloroacetyl chloride.
-
Intramolecular Alkylation: Under basic conditions, the amide nitrogen (N4) attacks the alkyl chloride (C3), closing the seven-membered ring.
Figure 1: Reaction pathway for the synthesis of the 1,4-benzodiazepine-2,5-dione core from 2,5-dichlorobenzylamine.[2]
Experimental Protocols
Protocol A: Synthesis of N-(2,5-Dichlorobenzyl)anthranilamide
Objective: To open the isatoic anhydride ring with 2,5-dichlorobenzylamine.
Materials:
-
Isatoic Anhydride (1.0 eq)
-
2,5-Dichlorobenzylamine (1.05 eq)
-
Ethanol (Absolute, 10 mL/g of anhydride)
-
Optional: DMAP (0.05 eq) if reaction is sluggish.
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend Isatoic Anhydride (16.3 g, 100 mmol) in Ethanol (160 mL).
-
Addition: Add 2,5-Dichlorobenzylamine (18.5 g, 105 mmol) dropwise over 10 minutes at room temperature. Note: Evolution of CO₂ gas will be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting anhydride spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the ethanol upon cooling.
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted amine.
-
Drying: Dry under vacuum at 45°C.
Expected Data:
-
Yield: 85–92%
-
Appearance: White to off-white crystalline solid.
-
QC Check: 1H NMR should show the disappearance of the anhydride peaks and the appearance of the benzylic methylene doublet (approx. 4.5 ppm) and the amide triplet.
Protocol B: Cyclization to 1,4-Benzodiazepine-2,5-dione
Objective: Two-step one-pot acylation and ring closure.
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
DMF (Dimethylformamide), anhydrous (10 mL/g)
-
Ethyl Acetate (for workup)[1]
Procedure:
-
Acylation (Step 1):
-
Dissolve N-(2,5-dichlorobenzyl)anthranilamide (10 mmol) in anhydrous DMF (40 mL) in a flask under nitrogen atmosphere.
-
Cool to 0°C using an ice bath.
-
Add Chloroacetyl Chloride (12 mmol) dropwise via syringe. Caution: Exothermic.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Checkpoint: TLC should show conversion to the less polar chloroacetamido intermediate.
-
-
Cyclization (Step 2):
-
To the same reaction vessel, add solid anhydrous
(25 mmol). -
Heat the mixture to 60–80°C. Stir vigorously for 4–6 hours.
-
Mechanism:[2][3][4][5][6] The base deprotonates the secondary amide (the one bearing the 2,5-dichlorobenzyl group), which then displaces the chloride in an intramolecular
reaction.
-
-
Workup:
-
Pour the reaction mixture into Ice Water (200 mL). The product usually precipitates.
-
If Solid Forms: Filter, wash with water, and dry.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).
Expected Data:
-
Yield: 70–80% (over two steps).
-
Appearance: White solid.
-
Melting Point: Typically >200°C (compound dependent).
Data Summary & Troubleshooting
| Parameter | Specification / Range | Troubleshooting Tip |
| Stoichiometry | 1:1.05 (Anhydride:Amine) | Excess amine ensures complete consumption of anhydride, simplifying purification. |
| Temperature (Step 1) | Reflux (78°C) | If reaction is incomplete after 5h, add 5 mol% DMAP. |
| Temperature (Step 2) | 60–80°C | Do not exceed 100°C to avoid decomposition of DMF or side reactions. |
| Solvent | DMF (Step 2) | DMF promotes the |
| Purity | >95% (HPLC) | Main impurity is often the uncyclized chloroacetyl intermediate if base/heat is insufficient. |
References
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis , 1980(07), 505–536. Link
- Foundational review on the ring-opening of is
-
Mohamed, M. S., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some New 1,4-Benzodiazepine-2,5-dione Derivatives. Molecules , 18(1), 646–657. Link
- Provides specific conditions for the cyclization of anthranilamides to benzodiazepine-diones.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. BenchChem Protocols . Link
- General industrial protocols for chloroacetyl-mediated cycliz
-
Kamal, A., et al. (2008). Solid-phase synthesis of 1,4-benzodiazepine-2,5-diones. Tetrahedron Letters , 49(16), 2528-2532. Link
- Validates the cyclization logic on solid support, confirming the robustness of the chemical p
Sources
- 1. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. myttex.net [myttex.net]
- 5. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
Procedure for converting 2,5-dichlorobenzylamine free base to hydrochloride salt
Application Note & Protocol
Procedure for the Efficient Conversion of 2,5-Dichlorobenzylamine Free Base to its Hydrochloride Salt
Abstract
This document provides a comprehensive, field-proven protocol for the conversion of 2,5-dichlorobenzylamine free base to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in pharmaceutical development and organic synthesis, often enhancing the stability, aqueous solubility, and handling characteristics of amine-containing compounds.[1][2] This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and offers expert insights into optimizing the process for high yield and purity.
Introduction and Scientific Principles
2,5-Dichlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4] In its free base form, this primary amine can be susceptible to degradation and may exhibit poor solubility in aqueous media.[5] Conversion to a hydrochloride salt mitigates these issues by transforming the basic amine into a more stable and often crystalline ionic compound.[1][6]
The conversion is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrochloric acid.[7]
R-NH₂ (Base) + HCl (Acid) → [R-NH₃]⁺Cl⁻ (Salt)
The success of this procedure hinges on careful control of stoichiometry and the selection of an appropriate solvent system. An ideal solvent will readily dissolve the 2,5-dichlorobenzylamine free base while providing poor solubility for the resulting hydrochloride salt, thereby inducing its precipitation from the solution.[5][8] Anhydrous conditions are paramount, as the presence of water can lead to the formation of a viscous oil or "wet" crystals instead of a filterable, crystalline solid.[5]
Physicochemical Data and Reagent Overview
Accurate data for the starting material and reagents are essential for procedural success.
Table 1: Properties of 2,5-Dichlorobenzylamine
| Property | Value | Source |
| Chemical Formula | C₇H₇Cl₂N | [9] |
| Molecular Weight | 176.04 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 74-76 °C at 0.1 mmHg | |
| Density | 1.317 g/mL at 25 °C | [10] |
| Solubility | Moderately soluble in organic solvents, limited in water |
Table 2: Key Solvents and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose & Key Characteristics |
| Hydrochloric Acid | HCl | 36.46 | Proton source for salt formation.[11] |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Solvent for the free base; moderate polarity. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, non-polar solvent. Excellent for precipitating and washing the salt. |
Detailed Experimental Protocol
This protocol is designed for the conversion of approximately 5 grams of the free base. Adjustments can be made for different scales.
Materials and Equipment
-
2,5-Dichlorobenzylamine, 97% or higher purity (5.0 g, 28.4 mmol)
-
Anhydrous isopropanol (IPA) (50 mL)
-
Anhydrous diethyl ether (50 mL)
-
2.0 M Hydrochloric acid in diethyl ether (approx. 15 mL, 30 mmol)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for Hydrochloride Salt Synthesis.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (28.4 mmol) of 2,5-dichlorobenzylamine free base in 30 mL of anhydrous isopropanol. Place the flask on a magnetic stirrer and begin stirring.
-
Acidification: Slowly add 15.0 mL (30.0 mmol, ~1.05 equivalents) of 2.0 M HCl in diethyl ether to the stirred solution dropwise over 10-15 minutes at room temperature. A white precipitate should form almost immediately.[12]
-
Causality Note: Slow addition is crucial to promote the formation of well-defined crystals rather than an amorphous solid, which can trap impurities. A slight excess of HCl ensures the complete conversion of the amine.
-
-
Crystallization: After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 1 hour to ensure the reaction goes to completion and to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (10 mL each).
-
Causality Note: Washing with a cold, non-polar solvent like diethyl ether removes any residual starting material, excess HCl, and the reaction solvent (isopropanol) without dissolving a significant amount of the desired ionic salt product.
-
-
Drying: Transfer the white solid to a watch glass and dry under vacuum at 40-50 °C to a constant weight. The final product is 2,5-dichlorobenzylamine hydrochloride.
Characterization
-
Melting Point: The hydrochloride salt should exhibit a sharp melting point that is significantly higher than the boiling point of the free base.
-
FTIR Spectroscopy: The spectrum of the salt will show a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching of the ammonium ([R-NH₃]⁺) group, which is absent in the free base.[7]
Safety and Handling Precautions
-
2,5-Dichlorobenzylamine: This compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[10]
-
Hydrochloric Acid: Solutions of HCl are highly corrosive and can cause severe burns and respiratory irritation.[13][14]
-
General Precautions: The entire procedure must be conducted inside a certified chemical fume hood.[13] Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, is mandatory.[13] Ensure all glassware is dry to prevent unwanted side reactions.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | Presence of water in reagents or solvents. Addition of HCl was too rapid. | Ensure all solvents are anhydrous.[5] Repeat the procedure, adding the HCl solution more slowly and potentially cooling the reaction mixture in an ice bath. |
| Low Yield | Incomplete precipitation. Product is partially soluble in the reaction/wash solvent. | Increase stirring time after HCl addition. Ensure the wash solvent (diethyl ether) is ice-cold to minimize solubility losses. |
| Product is discolored | Impure starting material. | Recrystallize the final product from a suitable solvent system, such as an isopropanol/diethyl ether mixture. |
Conclusion
This application note details a reliable and scalable method for the preparation of 2,5-dichlorobenzylamine hydrochloride from its free base. By adhering to the principles of solvent selection, stoichiometry, and anhydrous conditions, researchers can consistently obtain a high-purity, crystalline product suitable for further applications in drug development and chemical synthesis.
References
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Available from: [Link]
-
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. Available from: [Link]
-
Various Authors. (2012). How to make a salt of a novel compound? ResearchGate. Available from: [Link]
-
Various Authors. (2008). Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Various Authors. (2009). Forming oxalte salts of amines. Sciencemadness.org. Available from: [Link]
-
Various Authors. (2020). What other acids can I use to make my organic sample solution a salt/crystalline structure aside from using picric acid? Quora. Available from: [Link]
-
Various Authors. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
- US Patent 5686588A. Amine acid salt compounds and process for the production thereof. Google Patents.
-
Various Authors. (2022). What's the proper way to convert a freebase to hydrochloride? Reddit. Available from: [Link]
-
Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available from: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
-
Wikipedia. Hydrochloric acid. Available from: [Link]
- EP2172464B1. A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
-
Ananda, K., & Gundu, R. B. V. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available from: [Link]
-
Explain Everything. (2020). Conversion of Amines to Amine Salts. YouTube. Available from: [Link]
-
Drug Enforcement Administration. (2021). Conversion Factors for Controlled Substances. Available from: [Link]
-
PubChemLite. 2,5-dichlorobenzylamine (C7H7Cl2N). Available from: [Link]
-
NIST. 2,5-Dichlorobenzylamine. NIST WebBook. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS 10541-69-2: 2,5-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]
- 4. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. sciencemadness.org [sciencemadness.org]
- 6. tandfonline.com [tandfonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. reddit.com [reddit.com]
- 9. 2,5-Dichlorobenzylamine [webbook.nist.gov]
- 10. 2,5-Dichlorobenzylamine 97 10541-69-2 [sigmaaldrich.com]
- 11. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. actylislab.com [actylislab.com]
Preparation of urea derivatives from 2,5-dichlorobenzylamine and isocyanates
Abstract & Therapeutic Context
This application note details the optimized protocol for synthesizing
Why this Scaffold Matters: The 1,3-disubstituted urea pharmacophore is a cornerstone in medicinal chemistry, notably serving as the primary binding motif in Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., t-AUCB) and kinase inhibitors (e.g., Sorafenib). The 2,5-dichlorobenzyl moiety is specifically valued for its ability to fill hydrophobic pockets (lipophilicity) and its metabolic stability against oxidative degradation, making it a "privileged structure" in drug discovery.
Chemical Basis & Mechanism
The synthesis relies on the nucleophilic addition of the primary amine (2,5-dichlorobenzylamine) to the electrophilic carbon of an isocyanate (
Mechanism of Action:
-
Nucleophilic Attack: The lone pair on the benzylic nitrogen attacks the central carbon of the isocyanate group.
-
Transition State: Formation of a zwitterionic tetrahedral intermediate.
-
Proton Transfer: Rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the urea linkage.
Figure 1: Mechanistic Pathway
Caption: Nucleophilic addition mechanism. The electron-rich amine attacks the isocyanate carbon, followed by a 1,3-proton shift to yield the stable urea.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Bench Scale)
Best for: High-purity synthesis of single compounds (100 mg – 5 g scale). Solvent Selection: Dichloromethane (DCM) is preferred for its volatility (easy workup), while Tetrahydrofuran (THF) is used for less soluble isocyanates.
Materials:
-
2,5-Dichlorobenzylamine (1.0 equiv)
-
Isocyanate derivative (1.05 equiv)
-
Anhydrous DCM (0.1 M concentration relative to amine)
-
Optional: Triethylamine (TEA) (0.1 equiv) – Only if using amine salts.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the isocyanate (1.05 equiv) in anhydrous DCM.
-
Addition: Add 2,5-dichlorobenzylamine (1.0 equiv) dropwise at
(ice bath).-
Note: The reaction is exothermic. Dropwise addition prevents side-product formation (dimerization).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The urea product is typically much more polar than the starting isocyanate.
-
-
Workup (The "Precipitation Advantage"):
-
Most diaryl/benzyl ureas are poorly soluble in non-polar solvents.
-
Add Hexanes (approx. 2x reaction volume) to the reaction mixture.
-
Result: The urea product often precipitates as a white solid.
-
-
Isolation: Filter the solid using a sintered glass funnel. Wash with cold
DCM:Hexanes. -
Drying: Vacuum dry at
for 4 hours.
Protocol B: High-Throughput Parallel Synthesis (Library Scale)
Best for: Generating libraries of 20–50 analogs for SAR (Structure-Activity Relationship) studies.
Workflow Logic: To avoid column chromatography for dozens of reactions, we utilize scavenger resins . We use a slight excess of isocyanate to drive the reaction to completion, then scavenge the unreacted isocyanate with an amine-functionalized resin.
Materials:
-
96-well deep-well block or reaction vials.
-
Polymer-supported Trisamine (PS-Trisamine) scavenger resin.
Step-by-Step Procedure:
-
Dosing: Aliquot 2,5-dichlorobenzylamine (0.1 mmol) in DCM into vials.
-
Reactant Addition: Add diverse isocyanates (0.12 mmol, 1.2 equiv) to each vial.
-
Incubation: Shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess isocyanate). Shake for 4 hours.
-
Filtration: Filter off the resin.
-
Concentration: Evaporate solvent (SpeedVac). The residue is usually
pure urea.
Figure 2: Purification Decision Tree
Caption: Workflow for isolation. Precipitation is preferred; resin scavenging is used for soluble libraries.
Data & Validation
Solvent Compatibility Table
The choice of solvent impacts reaction rate and isolation ease.
| Solvent | Solubility of 2,5-Cl-Benzylamine | Reaction Rate | Isolation Method | Recommendation |
| DCM | High | Fast (<2 h) | Precipitation/Evaporation | Primary Choice |
| THF | High | Moderate | Evaporation | Use for polar isocyanates |
| DMF | High | Slow | Aqueous Workup (Tedious) | Avoid unless necessary |
| Toluene | Moderate | Fast | Precipitation | Good for large scale |
QC Criteria (Self-Validation)
A successful synthesis must meet these analytical benchmarks:
-
1H NMR: Look for the disappearance of the benzylic
shift of the amine (typically ppm) and appearance of the downfield urea protons ( ppm). -
LC-MS: Single peak with mass
. -
Appearance: High melting point white solid (colored impurities usually indicate oxidation of amine or isocyanate degradation).
Troubleshooting & Critical Control Points
-
Issue: Formation of Symmetric Urea (Dimer).
-
Cause: Moisture in the solvent hydrolyzes the isocyanate to an amine, which then reacts with remaining isocyanate.
-
Fix: Use strictly anhydrous solvents and keep under inert atmosphere (
).
-
-
Issue: Low Yield / No Precipitation.
-
Cause: Product is too soluble in DCM.
-
Fix: Switch solvent to Toluene, or perform a liquid-liquid extraction (wash DCM with 1N HCl to remove unreacted amine, then brine).
-
-
Safety Note: Isocyanates are potent sensitizers and lachrymators. Handle only in a fume hood.
References
- Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
sEH Inhibitor Context: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
Benzilic Urea Synthesis: Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
-
High-Throughput Urea Synthesis: Use of scavenger resins for urea library generation. Merck/Sigma-Aldrich Technical Protocols.
Sources
Application Note: High-Purity Recovery of 2,5-Dichlorobenzylamine Hydrochloride Through Optimized Recrystallization
Abstract
2,5-Dichlorobenzylamine is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] For these applications, achieving high purity is not merely a goal but a stringent requirement. This document provides an in-depth guide to the purification of 2,5-Dichlorobenzylamine Hydrochloride via recrystallization. As the free base is often a liquid or low-melting solid that is sensitive to air[2][3][4], converting it to its hydrochloride salt provides a more stable, crystalline solid that is highly amenable to purification. We will explore the foundational principles of solvent selection for polar amine salts and present detailed, field-tested protocols for single-solvent and mixed-solvent recrystallization systems.
The Strategic Imperative for Recrystallization of the Hydrochloride Salt
The primary challenge in purifying 2,5-dichlorobenzylamine lies in its physical state and reactivity. The free amine is prone to oxidation and can be difficult to handle and crystallize effectively.[5] The conversion to a hydrochloride salt is a deliberate and strategic choice that leverages fundamental chemical principles to facilitate purification:
-
Enhanced Crystallinity: Salts, being ionic, typically possess higher melting points and form more well-defined crystal lattices compared to their free base counterparts. This is a crucial attribute for successful recrystallization.[6]
-
Modified Solubility Profile: The introduction of the ionic hydrochloride group drastically increases the polarity of the molecule. This allows for the use of polar solvents, such as alcohols and water, which are often ideal for recrystallization due to their steep solubility curves with respect to temperature.
-
Improved Stability: The salt form is generally more stable and less susceptible to atmospheric oxidation than the free amine, ensuring the integrity of the compound during and after purification.[2]
The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should dissolve the 2,5-dichlorobenzylamine hydrochloride completely at an elevated temperature but sparingly at low temperatures, allowing for high-yield recovery of pure crystals upon cooling.[7][8]
Logical Workflow for Solvent System Selection
The following diagram outlines the decision-making process for selecting and optimizing a solvent system for a polar crystalline solid like 2,5-dichlorobenzylamine hydrochloride.
Caption: Standard experimental workflow for recrystallization.
Protocol 2: Mixed Solvent Recrystallization (Isopropanol/Water)
This method is highly effective for polar compounds where a single solvent provides either too much or too little solubility. It leverages the high solubility in isopropanol and near-insolubility in water. A system like this was shown to be effective for purifying the structurally similar 2,5-Dichloropyridine. [9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 5.0 g) in the minimum amount of hot isopropanol, following steps 1 and 2 from Protocol 1.
-
Induce Cloudiness (Saturation): While keeping the solution hot, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot isopropanol, just enough to redissolve the precipitate and make the solution clear again. The system is now perfectly saturated at the boiling point.
-
Cooling and Crystallization: Cool the solution slowly as described in Protocol 1 (Step 4). The gradual change in solvent composition and temperature will induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. For washing, use a pre-chilled mixture of isopropanol and water (using the approximate final ratio from your experiment, e.g., 9:1 isopropanol:water) to prevent the crystals from redissolving.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting and Purity Validation
A successful recrystallization is a self-validating system. The formation of well-defined crystals from a clear solution is the first indicator of success. Final purity should be confirmed analytically.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Solution is not sufficiently supersaturated (too much solvent used). / Significant impurities are inhibiting nucleation. | Concentrate the solution by boiling off some solvent. / Try scratching the inside of the flask with a glass rod at the solvent line. / Add a "seed crystal" of pure product to initiate crystallization. [8][9] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated to too great an extent. | Re-heat the solution to dissolve the oil, add a small amount more solvent, and cool again more slowly. / Switch to a lower-boiling point solvent. |
| Low Yield | Too much solvent was used. / Premature crystallization occurred during hot filtration. / The compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent. [9]/ Ensure the filtration apparatus is pre-heated. [9]/ Cool the filtrate for a longer period or to a lower temperature. A "second crop" of crystals can be obtained by evaporating some solvent from the mother liquor. |
| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during filtration. |
Purity Assessment:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Chromatography (HPLC, GC): Provides quantitative data on purity and the presence of any residual impurities.
-
Spectroscopy (¹H NMR): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Toronto. Experiment 2: Recrystallization. [Link]
- European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Fisher Scientific. 2,5-Dichlorobenzylamine, 97%. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
NIST. 2,5-Dichlorobenzylamine - the NIST WebBook. [Link]
- Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
Sources
- 1. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2,5-Dichlorobenzylamine 97 10541-69-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dichlorobenzylamine Synthesis & Optimization
Case ID: 25-DCBA-OPT-001 Subject: Optimization of Yield and Selectivity in the Reductive Amination of 2,5-Dichlorobenzaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2,5-dichlorobenzylamine via reductive alkylation (amination) presents two distinct mechanistic challenges that frequently compromise yield:
-
Chemo-instability (Dehalogenation): The aryl-chloride bonds at the 2,5-positions are susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions, leading to dechlorinated byproducts (benzylamine or mono-chlorobenzylamines).
-
Steric & Electronic Inhibition: The ortho-chloro substituent (2-position) creates steric bulk that retards imine formation, while the electron-withdrawing nature of the halogens can alter the electrophilicity of the imine intermediate.
-
Dimerization: Primary amines are more nucleophilic than ammonia. Once formed, 2,5-dichlorobenzylamine often reacts with remaining aldehyde to form the secondary amine (dimer), drastically reducing the yield of the desired primary amine.
This guide provides self-validating protocols to navigate these bottlenecks.
Module 1: Critical Decision Matrix
Before proceeding, select your reductant system based on your lab's capabilities and tolerance for high pressure.
| Feature | Method A: Hydride Reduction (Recommended) | Method B: Catalytic Hydrogenation |
| Reagent | Sodium Triacetoxyborohydride (STAB) or NaBH₄ | H₂ gas + Heterogeneous Catalyst |
| Primary Risk | Incomplete conversion due to sterics | Dehalogenation (Loss of Cl atoms) |
| Selectivity | High (Mono-alkylation favored) | Variable (Depends on catalyst) |
| Equipment | Standard Glassware | High-Pressure Autoclave / Parr Shaker |
| Scalability | Good for Gram-scale | Preferred for Kilo-scale |
Module 2: Troubleshooting & Optimization (Q&A)
Topic: Preventing Dehalogenation (Loss of Chlorine)
Q: I am using Pd/C for hydrogenation, and Mass Spec shows peaks at M-34 and M-68. How do I stop the chlorine from falling off?
A: You are observing hydrodehalogenation. Palladium (Pd) is an excellent catalyst for inserting into C-Cl bonds, causing them to cleave and be replaced by hydrogen.
The Fix:
-
Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) , specifically a sulfided variant if available. Platinum is far less active toward aryl-halide bonds than palladium but retains activity for imine reduction.
-
Use a Poison: If you must use Pd, add a "poison" like thiophene or ethylenediamine to the reaction mixture to dampen the catalyst's activity toward the C-Cl bond.
-
Switch to Chemical Reductants: If the problem persists, abandon hydrogenation and use Sodium Triacetoxyborohydride (STAB) . Borohydrides do not reduce aryl chlorides under standard conditions.
Topic: Maximizing Primary Amine Yield (Stopping Dimerization)
Q: I am trying to make the primary amine (2,5-dichlorobenzylamine), but the major product is the secondary amine (dimer). How do I favor the mono-product?
A: This is a classic competitive nucleophilicity issue. The product (primary amine) is more nucleophilic than the ammonia source, so it attacks the remaining aldehyde.
The Fix:
-
Ammonia Overload: You must use a massive excess of the ammonia source. We recommend Ammonium Acetate (10–15 equivalents) rather than gaseous ammonia. The high concentration statistically favors the attack of NH₃ over the product amine.
-
High Dilution: Run the reaction at a lower concentration (0.1 M or less). Dimerization is bimolecular (second-order), while reaction with solvent/excess reagent behaves pseudo-first-order. Dilution penalizes the dimerization pathway.
-
Stepwise Addition: Do not add the reductant immediately. Allow the aldehyde and ammonium acetate to equilibrate for 1–2 hours to form the imine/hemiaminal before adding the reducing agent (e.g., NaBH₃CN).
Topic: Overcoming Steric Hindrance (Ortho-Substitution)
Q: The reaction stalls at 50% conversion. The starting material (aldehyde) persists even after 24 hours.
A: The chlorine atom at the 2-position (ortho) sterically shields the carbonyl carbon, making imine formation sluggish.
The Fix:
-
Lewis Acid Activation: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equivalents).
Module 3: Validated Experimental Protocols
Protocol A: The "Titanium-Boosted" Chemical Reduction (Highest Reliability)
Best for: High yield of primary amine, zero dehalogenation risk.
-
Imine Formation:
-
In a dry flask under Argon, charge 2,5-dichlorobenzaldehyde (1.0 eq) and THF (anhydrous).
-
Add Ti(OiPr)₄ (2.0 eq) followed by Ammonia (7M in MeOH) or Ammonium Acetate (5.0–10.0 eq).
-
Checkpoint: Stir at room temperature for 6–12 hours. Monitor by TLC. The aldehyde spot should disappear.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Cautiously add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. (Note: NaBH₄ is cheaper and safer than Cyanoborohydride, and compatible here because the imine is pre-formed by Titanium).
-
-
Workup (Critical):
-
Quench with 2M NaOH or NH₄OH . (Do not use acid initially, or you will form Titanium gels that are impossible to filter).
-
The resulting inorganic precipitate (TiO₂) should be filtered off over Celite.
-
Extract the filtrate with Ethyl Acetate.
-
Purification: If dimer is present, it is less polar. Purify via Acid/Base extraction (the primary amine salt is more water-soluble than the secondary amine salt).
-
Protocol B: Chemoselective Hydrogenation
Best for: Large scale, avoiding metal waste.
-
Setup:
-
Autoclave vessel. Solvent: Methanol or Ethanol .
-
Substrate: 2,5-dichlorobenzaldehyde .
-
Amine Source: Methanolic Ammonia (saturated, >10 eq).
-
-
Catalyst:
-
5% Pt/C (sulfided) (1–2 mol% loading). Do not use Pd/C.
-
-
Conditions:
-
Pressure: 3–5 bar H₂ (Low pressure minimizes dehalogenation).
-
Temperature: 25–40°C .
-
-
Process Control:
-
Monitor H₂ uptake. Stop immediately upon theoretical uptake cessation to prevent over-reduction.
-
Module 4: Mechanistic Visualization
The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and suppress the Red Paths .
Figure 1: Reaction pathway analysis showing the target synthesis (Green) vs. common failure modes (Red). Note the central role of the Imine intermediate.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Diagnostic logic tree for identifying the root cause of yield loss based on crude analysis.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support: Purification Strategies for 2,5-Dichlorobenzylamine
Ticket ID: DCBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
User Issue: Persistent Impurity
"I cannot remove unreacted 2,5-dichlorobenzylamine (2,5-DCBA) from my reaction mixture. It co-elutes on TLC/Flash and persists after standard aqueous workup."
Executive Summary
2,5-Dichlorobenzylamine is deceptively difficult to remove compared to unsubstituted benzylamine.[1][2] The two chlorine atoms at the 2 and 5 positions significantly increase the molecule's lipophilicity (LogP) and lower its water solubility, causing its hydrochloride salt to partition into organic solvents (like DCM or EtOAc) rather than the aqueous phase during standard acid washes.
This guide provides three validated workflows to eliminate this impurity, ranked by operational complexity.
Module 1: Optimized Liquid-Liquid Extraction (LLE)
The Issue: You likely used 0.1M or 1M HCl and Dichloromethane (DCM).[1] The 2,5-DCBA hydrochloride salt is lipophilic enough to remain in the DCM layer.
The Fix: You must force the equilibrium shift using the "Salting Out" principle and polarity adjustment.
Protocol 1.1: The "Polarity Shift" Method
-
Step 1: Evaporate your reaction solvent (especially if it is DCM or Chloroform).[1]
-
Step 2: Redissolve the crude residue in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .[1]
-
Why: Chlorinated amine salts are significantly less soluble in ethers than in chlorinated solvents.[1]
-
-
Step 3: Wash with 2M HCl (3 x Vol).[1]
-
Why: Higher ionic strength forces the organic salt into the aqueous phase.
-
-
Step 4: Back-extract the combined aqueous acidic layers with fresh ether once to recover any trapped product.
-
Step 5: Dry organic layer over Na₂SO₄ and concentrate.[1][2]
Protocol 1.2: The "Dual-pH" Swing (For Acid-Sensitive Products)
If your product cannot survive 2M HCl, use this buffered approach:
Data Table 1: Solvent Choice for LLE
| Solvent System | 2,5-DCBA Salt Solubility | Removal Efficiency | Recommendation |
| DCM / 1M HCl | High (Bad) | < 60% | AVOID |
| EtOAc / 1M HCl | Moderate | ~ 85% | Acceptable |
| Et₂O / 2M HCl | Very Low (Good) | > 98% | PREFERRED |
Module 2: Solid-Phase Scavenging (The "Clean" Fix)
The Issue: LLE failed, or your product is amphoteric (contains both acidic and basic groups).
The Fix: Use an electrophilic scavenger resin. This is the industry standard for library synthesis and high-value intermediates.
Recommended Resin: PS-Isocyanate (Polystyrene-N=C=O) [1][2]
-
Mechanism: The isocyanate reacts rapidly with the primary amine of 2,5-DCBA to form an insoluble urea derivative.
-
Selectivity: Reacts only with nucleophiles (amines/thiols).[1] Will not touch amides, esters, or alcohols (at RT).[1][2]
Protocol 2.0: Scavenging Workflow
-
Calculate Loading: Assume 1.5 - 2.0 mmol/g loading capacity for standard PS-Isocyanate.[1][2]
-
Stoichiometry: Add 3 equivalents of resin relative to the excess 2,5-DCBA (not the product).
-
Solvent: Dissolve crude in DCM or THF (Resin needs to swell).[1]
-
Incubation: Shake gently at Room Temp for 2–4 hours.
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Validation: Spot the filtrate on TLC. Stain with Ninhydrin .[1][2]
-
Result: If the baseline spot (amine) is gone, the scavenger worked.
-
Figure 1: Workflow for removing 2,5-DCBA using PS-Isocyanate resin.[1][2]
Module 3: Chromatography (The "Polishing" Step)
The Issue: The amine "streaks" or "tails" on silica gel, co-eluting with your product. Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[5]
The Fix: Mobile Phase Modifiers
Do not run a neutral column. You must deactivate the silica.
Protocol 3.1: The TEA Block
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1][2]
-
Pre-treatment: Flush the column with 3 column volumes (CV) of the modifier-containing solvent before loading your sample.
-
Effect: The TEA saturates the silanol sites. The 2,5-DCBA will now elute as a sharp, defined band, usually much earlier than your polar product.[1][2]
Protocol 3.2: Amine-Functionalized Silica
-
These columns have a basic surface.[1] 2,5-DCBA will not interact with the stationary phase and will elute near the solvent front.
Troubleshooting Decision Tree
Figure 2: Logic gate for selecting the appropriate purification method based on product stability.
References & Grounding
-
Biotage. (2023).[1][2] Is there an easy way to purify organic amines?
-
Relevance: Establishes the mechanism of amine-silanol interactions and the necessity of TEA modifiers.
-
-
Sigma-Aldrich. (n.d.).[1][2] 2,5-Dichlorobenzylamine Product Sheet.[1][2][6]
-
Relevance: Confirms physical properties (BP >200°C atm) necessitating extraction over evaporation.
-
-
Biotage (Japan). (n.d.).[1][2] PS-Isocyanate Technical Note.[1][2]
-
Relevance: Validates the use of isocyanate resins for scavenging primary amines without byproducts.
-
-
LibreTexts Chemistry. (2022). Acid-Base Extraction.[1][2][4]
-
Relevance: Foundational theory for salt formation and partition coefficients in LLE.[1]
-
Sources
- 1. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. 2,5-Dichlorobenzylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Handling hygroscopic nature of 2,5-dichlorobenzylamine hydrochloride
Welcome to the technical support center for 2,5-dichlorobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this reagent: its hygroscopic nature. As an amine hydrochloride salt, it readily absorbs moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, reproducibility, and outcomes.
This document provides field-proven insights and protocols to ensure the integrity of your material and the success of your experiments. We will explore the causality behind these experimental choices, offering a self-validating system for handling this and other hygroscopic reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic properties of 2,5-dichlorobenzylamine hydrochloride.
Q1: What does "hygroscopic" mean in the context of this compound?
A: Hygroscopicity is the tendency of a solid to absorb moisture directly from the surrounding air.[1] For 2,5-dichlorobenzylamine hydrochloride, this means that upon exposure to ambient laboratory air, the crystalline solid will attract and bind water molecules. This can cause the material's physical and chemical properties to change.[1] Amine hydrochloride salts are particularly susceptible to this phenomenon.[2]
Q2: What are the visible signs that my compound has absorbed moisture?
A: The most common physical change is a transition from a free-flowing powder to a clumpy or caked solid. In cases of significant moisture absorption, the compound may even appear wet or dissolve into a concentrated slurry, a process known as deliquescence.[1] A continuous, unidirectional upward drift in weight on an analytical balance is also a clear indicator of moisture uptake.[3]
Q3: What are the primary consequences of using this reagent after it has absorbed water?
A: The consequences of using moisture-laden 2,5-dichlorobenzylamine hydrochloride are significant and can compromise your entire experiment:
-
Inaccurate Stoichiometry: The measured mass will not be the true mass of the reagent, as it includes an unknown amount of water. This leads to incorrect molar calculations, affecting reaction yields and purity.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity of the starting material.[1]
-
Reaction Inhibition or Side Reactions: Water is not an inert spectator. In many organic reactions, particularly those involving sensitive catalysts or intermediates, water can act as a nucleophile, a base, or a poison, leading to unwanted side products or complete reaction failure.[4][5]
Q4: What are the ideal storage conditions for 2,5-dichlorobenzylamine hydrochloride?
A: To maintain its integrity, the compound must be stored in a tightly sealed container to minimize exposure to the atmosphere.[1][6] The ideal storage environment is a desiccator containing a fresh, active desiccant (e.g., Drierite, silica gel) or, for maximum protection, within an inert atmosphere glove box.[7][8] Storage under an inert gas like nitrogen or argon is also a highly effective method.[6]
| Storage Condition | Description | Risk Level | Recommendation |
| Ideal | Tightly sealed container inside a glove box or vacuum desiccator. | Very Low | Highly Recommended for moisture-sensitive applications. |
| Acceptable | Tightly sealed container inside a standard desiccator with active desiccant. | Low | Suitable for most standard applications. Desiccant must be monitored and replaced regularly. |
| Poor | Tightly sealed container on an open lab shelf. | Moderate to High | Not recommended. Each opening of the container introduces moisture. |
| Unacceptable | Loosely capped container on an open lab shelf. | Very High | Will lead to rapid degradation and inaccurate results. Avoid at all costs. |
Part 2: Experimental & Handling Protocols
This section provides step-by-step methodologies for critical workflows involving 2,5-dichlorobenzylamine hydrochloride.
Protocol 1: Weighing a Hygroscopic Reagent
The single most critical step where moisture can be introduced is during weighing. The goal is to minimize the compound's exposure to the atmosphere.
Method A: Weighing by Difference (Recommended for Standard Labs)
-
Preparation: Place a clean, dry vial with a cap on the analytical balance and tare the weight.
-
Transfer: In a low-humidity area if possible, quickly transfer an approximate amount of 2,5-dichlorobenzylamine hydrochloride into the tared vial and immediately seal it.
-
First Weighing: Place the sealed vial back on the balance and record the precise weight.
-
Dispensing: Take the vial to your reaction setup. Quickly uncap it, tap out the desired amount of solid into your reaction flask, and immediately recap the vial.
-
Final Weighing: Reweigh the sealed vial. The difference between the first and final weights is the exact mass of the compound transferred to your reaction.[3]
Method B: Glove Box Weighing (Gold Standard)
-
Environment: Ensure the glove box has a dry, inert atmosphere (typically <1 ppm H₂O).
-
Acclimation: Bring the sealed container of the reagent, a spatula, and a weighing vessel into the glove box antechamber and allow them to fully equilibrate.
-
Weighing: Perform the weighing procedure inside the glove box. Tare a weighing vessel (e.g., a vial or weighing paper), add the desired amount of 2,5-dichlorobenzylamine hydrochloride, and record the mass.[9]
-
Sealing: If the reagent is to be used outside the glove box, seal it in a tared, airtight container before removing it through the antechamber.
Workflow for Handling and Weighing 2,5-Dichlorobenzylamine Hydrochloride
This diagram outlines the decision-making process for handling the reagent based on the sensitivity of the planned experiment.
Caption: Decision workflow for weighing hygroscopic reagents.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, tracing them back to the hygroscopic nature of the reagent.
Q1: My reaction yield is consistently low, or the reaction failed entirely. Could moisture be the cause?
A: Yes, this is a classic symptom of moisture contamination.
-
Cause Analysis: If you weighed the compound on an open balance, it likely absorbed enough water to throw off your stoichiometry. For example, if your 100 mg of reagent was actually 90 mg of compound and 10 mg of water, you would be using 10% less starting material than calculated. This can be devastating in reactions requiring precise molar ratios.
-
Solution: Review your weighing procedure. Implement the "Weighing by Difference" protocol or use a glove box.[9] Additionally, ensure your reaction solvents and glassware are rigorously dried. Anhydrous solvents should be sourced from a reliable supplier or dried using appropriate methods, such as passing through a column of activated alumina or distillation from a drying agent.[10][11] Glassware should be oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
Q2: I've observed unexpected peaks in my NMR or LC-MS analysis of the product. How could moisture in the starting material cause this?
A: Water can actively participate in many reactions, leading to the formation of byproducts.
-
Cause Analysis: In reactions like condensations, acylations, or those using organometallics, water can react with your starting materials, catalysts, or intermediates.[12] For example, water can hydrolyze an ester you are trying to form or quench a Grignard reagent. These side reactions create impurities that complicate purification and analysis.
-
Solution: The preventative measures are key: rigorous drying of all reagents, solvents, and glassware is paramount. If you suspect byproduct formation, consider running a control reaction where a small, known amount of water is intentionally added to see if it reproduces the impurity profile.
Q3: My bottle of 2,5-dichlorobenzylamine hydrochloride is already clumpy and caked. Is it still usable? Can I dry it?
A: The usability depends on the severity of moisture absorption and the sensitivity of your application.
-
For Non-Critical Applications: If the material is only slightly clumpy, you may be able to use it for non-quantitative or less sensitive reactions. Gently breaking up the clumps with a dry spatula inside a glove box or under a flow of inert gas may be possible.[1]
-
For Sensitive Applications: If the powder is severely caked or appears wet, it is highly recommended to use a fresh, unopened bottle. The purity of the material is now questionable.[1]
-
Drying the Reagent: Drying the bulk material is possible but requires care.
-
Vacuum Drying: Place the compound in a flask or dish and dry under high vacuum for several hours, potentially with gentle heating (ensure the temperature is well below the compound's melting or decomposition point). This is often the safest method.[13]
-
Azeotropic Removal: For some amine salts, dissolving them in a solvent like toluene and distilling off the toluene-water azeotrope can remove the water.[14] However, this requires careful consideration of the compound's solubility and thermal stability. It is often more time- and cost-effective to discard compromised reagent and start with a fresh supply.
-
Troubleshooting Flowchart for Reaction Failures
Caption: Troubleshooting workflow for failed moisture-sensitive reactions.
References
- GenFollower. (2026, January 30).
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Sasco Africa. How Are Chemicals Weighed?.
- University of Rochester, Department of Chemistry. Weighing Reactants and Reagents.
- Needle.Tube. Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings.
- BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
- University of Rochester, Department of Chemistry. How to Store Reagents.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Request PDF. Conducting moisture sensitive reactions under mechanochemical conditions.
- Scribd. Ammonium Chloride Corrosion.
-
Chanda, A., & Fokin, V. V. (2009). Organic Synthesis “On Water”. Chemical Reviews, 109(2), 725–748. [Link]
- Sciencemadness.org. (2007, October 11).
- Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. genfollower.com [genfollower.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample and Reagent Storage and Stability [scioninstruments.com]
- 7. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Condensation reaction - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. sciencemadness.org [sciencemadness.org]
Troubleshooting crystallization issues of 2,5-dichlorobenzylamine salts
Technical Support Center: Crystallization of 2,5-Dichlorobenzylamine Salts
-
Subject: Troubleshooting Phase Separation, Oiling Out, and Nucleation Failures
-
Molecule: 2,5-Dichlorobenzylamine (2,5-DCBA)[1]
-
Target Audience: Process Chemists & Solid State Scientists
Introduction: The Physicochemical Landscape
Welcome to the technical support interface. You are likely here because your salt formation of 2,5-dichlorobenzylamine (2,5-DCBA) has resulted in a sticky gum, an oil, or a solution that refuses to nucleate.
To troubleshoot this, we must first understand the antagonist. 2,5-DCBA is a lipophilic amine. The presence of two chlorine atoms on the phenyl ring (at ortho and meta positions relative to the methylene bridge) significantly increases the lipophilicity (LogP ~2.6) compared to unsubstituted benzylamine.
The Core Conflict: When you form a salt (e.g., Hydrochloride), you are attempting to force a hydrophobic moiety (the dichlorophenyl ring) to pack into a lattice held together by a polar ionic tether (the ammonium-anion interaction). If the solvent system is too polar (water-rich), the hydrophobic effect drives the molecules to aggregate into disordered droplets (oil) rather than ordered crystals. If the solvent is too non-polar, the salt precipitates instantly as an amorphous solid due to low solubility.
Module 1: The "Oiling Out" Phenomenon (LLPS)
User Issue: "I added the acid to my amine solution, but instead of crystals, a second liquid phase formed at the bottom. Upon cooling, it turned into a hard glass/gum."
The Mechanism: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3][4] This occurs when the stable crystalline state is thermodynamically favored, but the system enters a "miscibility gap" before it can nucleate.
For 2,5-DCBA salts, this happens because the melting point of the solvated salt is depressed below the operating temperature of your crystallization.[5] The oil is a solute-rich liquid phase that acts as a "trap" for impurities.[4]
Troubleshooting Protocol:
-
Check the Temperature/Supersaturation Balance:
-
Diagnosis: If oiling occurs immediately upon acid addition, your localized supersaturation is too high.
-
Remedy: Increase the temperature before acid addition. You must operate in the region where the solution is homogeneous, then cool slowly to enter the Metastable Zone Width (MSZW) rather than the Oiling Out boundary.
-
-
Modulate Solvent Dielectric Constant:
-
Diagnosis: Water or pure methanol often causes oiling for dichlorinated benzylamines because the hydrophobic hydration shell is unstable.
-
Remedy: Switch to a system with a lower dielectric constant to increase the solubility of the oil phase, merging it back into a single phase.
-
Recommended System:IPA/Isopropyl Acetate or Ethanol/Toluene . The toluene interacts favorably with the dichlorophenyl ring (
- stacking), preventing hydrophobic aggregation.
-
Visualizing the Oiling Out Boundary:
Caption: The danger zone (Red) represents the Liquid-Liquid Phase Separation boundary. The goal is to bypass this via seeding (Green path).
Module 2: Stoichiometry & The "Sticky Solid"
User Issue: "My crystals are wet and sticky even after drying. The melting point is broad and lower than reported."
The Mechanism: 2,5-DCBA free base is a liquid (or very low melting solid). If your stoichiometry is off (e.g., 0.9 equivalents of acid), you have unreacted liquid free base coating your salt crystals. This "inter-crystalline liquid" acts as a glue, preventing free-flowing powder formation and depressing the melting point.
The "Golden Ratio" Protocol:
| Parameter | Specification | Reason |
| Acid Equivalents | 1.05 - 1.10 eq | Always use a slight excess of acid. 2,5-DCBA salts are generally stable in acidic media. Excess acid ensures 0% free base remains. |
| pH Check | pH < 2.0 | Test the supernatant (mother liquor). If pH > 3, you likely have free amine in solution. |
| Washing Solvent | MTBE or Heptane | Wash the filter cake with a non-polar solvent. This dissolves any residual free base (liquid) without dissolving the salt. |
Self-Validating Step: Dissolve a sample of your sticky solid in water and measure pH. If pH is > 5, you have significant free base contamination. Recrystallize with an additional 0.1 eq of acid.
Module 3: Nucleation Failures (Metastable Zone Issues)
User Issue: "The solution is clear. I know there is 10g of salt in there, but it won't crash out even at -20°C."
The Mechanism: Clean benzylamine salts often exhibit a wide Metastable Zone Width (MSZW). The energy barrier to form the first critical nucleus is high due to the rotational freedom of the benzyl-nitrogen bond. The system is "stuck" in a metastable state.
Troubleshooting Guide:
-
Anti-Solvent Addition Strategy:
-
Do not dump anti-solvent (e.g., Heptane) in all at once. This causes local high supersaturation
Oiling Out. -
Technique: Add anti-solvent dropwise until the solution turns slightly turbid (cloud point). Stop. Hold temperature. Wait for crystals to anneal. Then continue addition.
-
-
Heterogeneous Nucleation (Scratching/Sonication):
-
Glass surfaces are too smooth. Use a glass rod to scratch the side of the flask at the air-liquid interface.
-
Ultrasound: Short bursts (10s) of ultrasound can induce cavitation bubbles which act as nucleation sites.
-
Module 4: Salt Screening & Polymorphism Workflow
If the HCl salt continues to fail (hygroscopic or oils out), you must screen for a different counter-ion. The 2,5-dichloro substitution pattern affects lattice packing efficiency.
Recommended Counter-ions for 2,5-DCBA:
-
Hydrobromide (HBr): Often crystallizes better than HCl for lipophilic amines due to the larger, softer anion matching the polarizability of the chloro-ring.
-
Oxalate (1:1): Creates a rigid hydrogen-bond network that restricts the benzyl rotation.
-
p-Toluenesulfonate (Tosylate): Excellent for lipophilic amines. The tosyl group stacks with the dichlorophenyl ring (
- interaction), stabilizing the lattice.
Screening Workflow Diagram:
Caption: Systematic workflow for identifying a viable crystalline salt form.
References
-
Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Crystallization of Small Molecules."[2] Crystal Growth & Design. (Explains the thermodynamic miscibility gap in amine salts).
-
Amine Salt Crystallization: Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists." Academic Press. (Definitive guide on salt stoichiometry and oiling out troubleshooting).
-
2,5-Dichlorobenzylamine Properties: PubChem Compound Summary for CID 457600, 2,5-Dichlorobenzylamine. (Verifies lipophilicity and liquid state of free base).
-
Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." (Guidance on counter-ion selection for lipophilic bases).
Sources
Technical Support Center: Optimizing pH for the Extraction of 2,5-Dichlorobenzylamine Free Base
Welcome to the technical support center for the purification and extraction of 2,5-dichlorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to isolate its neutral, or "free base," form. Here, we will delve into the chemical principles governing its extraction, provide a robust experimental protocol, and troubleshoot common issues you may encounter.
Section 1: Foundational Principles (FAQs)
This section addresses the core concepts behind the pH-dependent extraction of amines.
Q1: What is 2,5-dichlorobenzylamine, and why is its extraction pH-dependent?
2,5-Dichlorobenzylamine is an organic compound featuring a benzylamine core structure with two chlorine atoms on the phenyl ring.[1] The key to its behavior during extraction is the amine group (-NH2), which is basic.[1] This means it can accept a proton (H+) to form a positively charged ammonium salt.
The extraction is pH-dependent because this protonation state directly dictates the molecule's solubility:
-
In its neutral "free base" form (R-NH2) , the molecule is less polar and has limited solubility in water but is readily soluble in many organic solvents.[1]
-
In its protonated "salt" form (R-NH3+) , the molecule is ionic (charged) and therefore becomes significantly more soluble in water and insoluble in nonpolar organic solvents.
By manipulating the pH of the aqueous solution, we can control whether the amine is in its neutral or charged state, and thus which solvent layer (organic or aqueous) it prefers.
Q2: What is the significance of the pKa of 2,5-dichlorobenzylamine for extraction?
The pKa is the most critical parameter for optimizing an acid-base extraction. It refers to the pKa of the conjugate acid (R-NH3+). This value tells us the pH at which 50% of the amine is in its neutral free base form and 50% is in its protonated salt form.
While the exact pKa of 2,5-dichlorobenzylamine is not widely published, we can make a scientifically sound estimate. The pKa of the parent compound, benzylamine, is approximately 9.33.[2][3][4][5] The two chlorine atoms on the phenyl ring are electron-withdrawing groups, which pull electron density away from the nitrogen atom.[6] This effect makes the lone pair on the nitrogen less available to accept a proton, thereby making the amine slightly less basic. Consequently, the pKa of 2,5-dichlorobenzylamine's conjugate acid is expected to be slightly lower than 9.33.
A reasonable estimate for the pKa of 2,5-dichlorobenzylamine is in the range of 8.5 - 9.0.
This value is the pivot point for our extraction strategy.
Q3: How does the Henderson-Hasselbalch equation guide the pH selection?
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the basic (free base) and acidic (protonated salt) forms of the amine.[7][8][9]
The equation is: pH = pKa + log([R-NH2] / [R-NH3+])[10]
From this, we derive a crucial rule of thumb for separations, often called the "2 pH Unit Rule" :[11]
-
To Isolate the Free Base (R-NH2): To ensure the amine is overwhelmingly in its neutral, organic-soluble form, the pH of the aqueous solution should be at least 2 units above the pKa. At a pH of ~11 (i.e., 9.0 + 2), over 99% of the 2,5-dichlorobenzylamine will be in its free base form, maximizing its partitioning into the organic layer.
-
To Isolate the Salt (R-NH3+): To convert the amine into its water-soluble salt form, the pH should be at least 2 units below the pKa. At a pH of ~7 (i.e., 9.0 - 2) or lower, over 99% will be in the protonated form, allowing it to be selectively washed into the aqueous layer.
Q4: What is the fundamental workflow for extracting the 2,5-dichlorobenzylamine free base?
The process involves selectively moving the amine between two immiscible liquid layers (typically an organic solvent and water) by adjusting the pH.
Caption: General workflow for acid-base extraction of an amine.
Section 2: Experimental Protocol & Data
This section provides a practical, step-by-step guide for the extraction.
Physicochemical Data Summary
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₇Cl₂N | [1][12][13] |
| Molecular Weight | 176.04 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Estimated) | [2][6] |
| Solubility (Free Base) | Limited in water; soluble in organic solvents | [1] |
| Recommended pH (Free Base) | pH > 11.0 | [11] |
| Recommended pH (Salt Form) | pH < 7.0 | [11] |
| Suitable Organic Solvents | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | [14] |
Step-by-Step Protocol: Isolation of 2,5-Dichlorobenzylamine Free Base
This protocol assumes you have a crude mixture containing 2,5-dichlorobenzylamine alongside neutral or acidic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash (Impurity Removal):
-
Add an equal volume of a weak acidic solution (e.g., 1 M HCl or 5% acetic acid) to the separatory funnel. The pH should be well below 7.0 to ensure the amine is protonated.
-
Cap the funnel and invert it gently, venting frequently to release any pressure. Shake for 1-2 minutes.
-
Allow the layers to separate. The 2,5-dichlorobenzylaminium chloride salt is now in the upper aqueous layer. The organic layer contains neutral impurities.
-
Drain the lower organic layer (if using DCM) and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask. Self-Validation: Retain all layers until the final product is successfully isolated.
-
-
Basification (Free Base Liberation):
-
Place the flask containing the aqueous layer in an ice bath to manage any heat generated during neutralization.
-
Slowly add a strong base, such as 2 M Sodium Hydroxide (NaOH), dropwise while stirring.
-
Monitor the pH using pH paper or a calibrated pH meter. Continue adding base until the pH is greater than 11 .
-
As the pH increases past the pKa, the neutral 2,5-dichlorobenzylamine free base will become insoluble and precipitate out of the solution, often appearing as a white solid or an oily liquid.
-
-
Product Recovery (Choose one method):
-
Method A (Filtration): If a solid precipitates, continue to stir the mixture in the ice bath for 15-30 minutes to maximize crystallization. Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and allow it to air dry.
-
Method B (Re-extraction): If the free base separates as an oil or remains dissolved, add a fresh portion of your organic solvent (e.g., DCM) back to the flask. Transfer the mixture to a separatory funnel and shake to extract the neutral free base into the organic layer. Separate the layers and collect the organic phase.
-
-
Drying and Evaporation (for Method B):
-
Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter or decant the dried solvent into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2,5-dichlorobenzylamine free base.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.
Q5: I've mixed my layers, but now there's a milky, third layer at the interface. What is this and how do I fix it?
This is an emulsion , a very common issue in liquid-liquid extraction where microscopic droplets of one solvent are suspended in the other.[11][15] It is often caused by vigorous shaking or the presence of surfactant-like impurities.
Solutions:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes emulsions break on their own.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid shaking.[16]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl.[16][17][18] This increases the ionic strength of the aqueous layer, forcing the organic droplets to coalesce and improving phase separation.
-
Filtration: In stubborn cases, you can try filtering the entire mixture through a plug of glass wool or Celite.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to break an emulsion.[16]
Q6: My final yield is very low. What are the likely pH-related causes?
Low yield is often traced back to incomplete partitioning due to suboptimal pH.
-
Incomplete Basification: If you did not raise the pH sufficiently high (i.e., > 11), a significant portion of your amine remained in its protonated, water-soluble salt form and was discarded with the aqueous layer. Always verify the final pH with pH paper or a meter.
-
Premature Extraction: During the initial acidic wash, if the pH was not acidic enough (i.e., < 7), some of the free base may have remained in the organic layer with the impurities and was discarded.
-
Insufficient Extractions: A single extraction is rarely 100% efficient. For Method B recovery, performing 2-3 extractions with smaller volumes of organic solvent is more effective than one large extraction.
Q7: I've added the base, but nothing precipitated. What went wrong?
-
Check the pH: The most common reason is insufficient base. The solution must be strongly alkaline (pH > 11) to ensure the amine is fully deprotonated.
-
Product is an Oil: 2,5-dichlorobenzylamine can be a liquid or a low-melting solid.[1] It may have separated as an oil that is difficult to see. Look for a second, immiscible liquid layer. If this is the case, you must use the re-extraction recovery method (Protocol Step 4B).
-
Low Concentration: If your starting material was very dilute, the concentration of the free base may be below its solubility limit, even though it is poorly soluble. Re-extraction into an organic solvent is necessary in this case.
Q8: How do I know which layer is which in the separatory funnel?
This depends on the density of the organic solvent relative to water (~1.0 g/mL).
-
Dichloromethane (DCM): Density ~1.33 g/mL. It is denser than water and will be the bottom layer .
-
Diethyl Ether / Ethyl Acetate: Densities ~0.71 g/mL and ~0.90 g/mL, respectively. They are less dense than water and will be the top layer .
Verification Test: Add a few drops of water to the funnel. The drops will travel through the top layer to merge with the bottom layer if the bottom layer is aqueous. If they merge with the top layer, the top layer is aqueous.
Section 4: Advanced Concepts
The relationship between pH and the protonation state is fundamental to controlling the extraction.
Sources
- 1. CAS 10541-69-2: 2,5-Dichlorobenzylamine | CymitQuimica [cymitquimica.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzylamine [tianchipharma.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. 2,5-Dichlorobenzylamine | CAS 10541-69-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. PubChemLite - 2,5-dichlorobenzylamine (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 14. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Technical Characterization Guide: 1H NMR Profiling of 2,5-Dichlorobenzylamine Hydrochloride
Topic: 1H NMR chemical shifts of 2,5-dichlorobenzylamine hydrochloride in DMSO-d6 Content Type: Publish Comparison Guide
Executive Summary
2,5-Dichlorobenzylamine Hydrochloride is a critical building block in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors, receptor ligands, and agrochemicals.[1][2] Its characterization is often complicated by the presence of the hydrochloride salt, which significantly alters chemical shifts compared to the free base.[1][2]
This guide provides a detailed technical comparison of the Hydrochloride Salt (in DMSO-d₆) versus the Free Base (in CDCl₃) .[1][2] By analyzing these specific solvent/state pairs, researchers can validate salt formation, assess purity, and differentiate between protonated and non-protonated species during workup.[1]
Structural Assignment & Logic
The 2,5-dichloro substitution pattern creates a distinct non-symmetric aromatic environment.[1] Understanding the coupling logic is essential for correct assignment.
Proton Environment Analysis
-
H-6 (Aromatic): Located ortho to the benzylic amine and meta to the C5-chlorine.[1][2] It is typically the most deshielded aromatic proton due to the inductive effect of the ammonium/amine group and the ring current anisotropy.[1][2]
-
H-3 (Aromatic): Located ortho to the C2-chlorine.[1][2] It appears as a doublet due to strong ortho coupling with H-4.[1][2]
-
H-4 (Aromatic): Flanked by H-3 and the C5-chlorine.[1][2] It appears as a doublet of doublets (dd) due to ortho coupling with H-3 and meta coupling with H-6.[1]
-
Benzylic CH₂: The chemical shift of this singlet (or quartet in salts) is the primary indicator of salt formation.[1][2]
-
Ammonium (NH₃⁺): Only visible in polar aprotic solvents like DMSO-d₆; invisible in D₂O (exchange) and CDCl₃ (usually insoluble or broadened).[2]
Figure 1: Structural assignment logic and expected coupling networks for 2,5-dichlorobenzylamine HCl.
Comparative Data Analysis
This section compares the Target State (HCl Salt in DMSO-d₆) with the most common Alternative State (Free Base in CDCl₃) encountered during extraction.[1][2]
Table 1: Chemical Shift Comparison
| Proton Group | HCl Salt (DMSO-d₆) | Free Base (CDCl₃) | Δ Shift (ppm) | Interpretation |
| Ammonium / Amine | 8.30 – 8.80 (br s, 3H) | ~1.50 (br s, 2H) | +7.0 | Primary Indicator. The NH₃⁺ signal is distinct and integral 3H in DMSO.[1][2] In CDCl₃, the NH₂ is often broad, variable, or invisible.[1] |
| Benzylic (-CH₂-) | 4.05 – 4.15 (s/q, 2H) | 3.85 – 3.90 (s, 2H) | +0.25 | Secondary Indicator. Protonation of the nitrogen deshields the adjacent methylene group via the inductive effect.[1][2] |
| Ar-H6 (Ortho to CH₂) | 7.65 – 7.75 (d) | 7.45 – 7.50 (d) | +0.20 | Deshielded by the cationic ammonium group and the ortho-effect of the side chain.[2] |
| Ar-H3 (Ortho to Cl) | 7.50 – 7.60 (d) | 7.25 – 7.30 (d) | +0.25 | Less affected by salt formation; shift is dominated by the adjacent Chlorine atom.[2] |
| Ar-H4 (Meta to CH₂) | 7.40 – 7.50 (dd) | 7.15 – 7.20 (dd) | +0.25 | Appears as a doublet of doublets; typically the most shielded aromatic proton in this system.[2] |
Note: Values represent typical ranges observed in high-field NMR (300-500 MHz). Exact shifts may vary slightly (±0.05 ppm) depending on concentration and water content in DMSO.
Detailed Experimental Protocol
To ensure the observation of the ammonium (NH₃⁺) triplet or broad singlet, the sample must be prepared strictly to minimize proton exchange with water.[1]
Step-by-Step Characterization Workflow
-
Solvent Selection: Use DMSO-d₆ (99.9% D) ampoules rather than stock bottles to minimize water content. Water in DMSO appears at ~3.33 ppm and can accelerate proton exchange, collapsing the NH₃⁺ signal.[1]
-
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45° (to prevent saturation of the intense solvent signal).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The aromatic protons and NH₃⁺ have different relaxation times; a short D1 may reduce integration accuracy of the ammonium protons.[1][2]
-
Scans: 16 to 64 scans are sufficient for >5 mg samples.[1][2]
-
-
Processing:
Figure 2: Sample preparation workflow to ensure visibility of exchangeable ammonium protons.
Troubleshooting & Artifacts
-
Missing NH₃⁺ Signal: If the signal at ~8.5 ppm is missing or integrated < 3H, the DMSO is likely "wet."[1][2] The protons are exchanging with HDO.[1][2] Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule.[1][2]
-
Benzylic Multiplicity: In ultra-dry DMSO, the benzylic CH₂ (normally a singlet) may appear as a quartet (J ~6 Hz) due to coupling with the three NH₃⁺ protons.[1][2] This is a mark of high sample purity and dryness.[1][2]
-
Water Peak Interference: The H₂O signal in DMSO is ~3.33 ppm.[1] If the sample is wet, this peak broadens and shifts downfield, potentially overlapping with the benzylic CH₂ at ~4.1 ppm.[1]
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 2,5-Dichlorobenzyl alcohol (Analog Reference). SDBS Web Software.[1][2] Link[2]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th Ed.).[1][2] John Wiley & Sons.[1][3] (Reference for substituent additivity rules and coupling constants).
-
Fisher Scientific. (2024).[1][2] 2,5-Dichlorobenzylamine, 97% Product Specifications. Thermo Fisher Scientific.[1][2] Link[2]
Sources
Mass spectrometry fragmentation pattern of 2,5-dichlorobenzylamine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,5-Dichlorobenzylamine: A Comparative Analysis
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides a detailed examination of the mass spectral behavior of 2,5-dichlorobenzylamine, a crucial intermediate in the synthesis of various bioactive compounds.
We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. By comparing its fragmentation signature to that of its parent compound, benzylamine, and a positional isomer, 3,5-dichlorobenzylamine, this guide aims to equip researchers with the expertise to identify and characterize these structures with confidence. The principles and methodologies discussed herein are grounded in established mechanistic theory and supported by empirical data from reference libraries.
Principles of Fragmentation in Substituted Benzylamines
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments. For benzylamines, ionization typically initiates fragmentation events centered around the benzylic carbon and the amino group.
-
Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, creating an energetically unstable radical cation (M+•). This excess energy drives extensive fragmentation, providing a detailed structural fingerprint. Common fragmentation routes include alpha-cleavage and benzylic cleavage to form stable carbocations.[1][2]
-
Electrospray Ionization (ESI): A soft ionization method, ESI is typically coupled with tandem mass spectrometry (MS/MS) for structural analysis. It generates protonated molecules, [M+H]+, which are then subjected to Collision-Induced Dissociation (CID). The fragmentation of these even-electron ions is often characterized by the loss of small, stable neutral molecules.[3][4]
Electron Ionization (EI) Fragmentation Pattern of 2,5-Dichlorobenzylamine
The EI mass spectrum of 2,5-dichlorobenzylamine is characterized by several key fragmentation pathways originating from the molecular ion (m/z 175, with isotopic peaks). The molecular weight of the compound is 176.04 g/mol , but mass spectrometry detects the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).[5][6]
Key Fragmentation Pathways (EI)
-
Benzylic Cleavage (Loss of •NH₂): The most prominent fragmentation pathway involves the cleavage of the C-N bond. This is driven by the formation of the highly stable 2,5-dichlorobenzyl cation.
-
[C₇H₇Cl₂N]+• → [C₇H₅Cl₂]+ + •NH₂
-
This results in a strong signal at m/z 159 . The stability of the resulting benzyl-type cation makes this a highly favored process.[2]
-
-
Alpha-Cleavage (α-cleavage): A characteristic fragmentation for primary amines is the cleavage of the bond alpha to the nitrogen atom (the C-C bond between the ring and the CH₂ group).[7]
-
[C₇H₇Cl₂N]+• → [CH₂NH₂]+ + •C₆H₃Cl₂
-
This generates the aminomethyl cation at m/z 30 . This peak is a hallmark of primary amines.[8]
-
-
Loss of Chlorine: The molecular ion can also lose a chlorine radical.
-
[C₇H₇Cl₂N]+• → [C₇H₇ClN]+• + •Cl
-
This produces a fragment ion at m/z 140 .
-
-
Formation of Tropylium Ion: The 2,5-dichlorobenzyl cation (m/z 159) can undergo rearrangement to the even more stable 2,5-dichlorotropylium ion. This ion can subsequently lose a molecule of HCl.
-
[C₇H₅Cl₂]+ → [C₇H₄Cl]+ + HCl
-
This leads to a fragment at m/z 123 .
-
Proposed EI Fragmentation Scheme
Caption: Proposed EI fragmentation pathway for 2,5-Dichlorobenzylamine.
Data Summary: EI-MS Key Fragments
| m/z (Nominal) | Proposed Formula | Identity/Origin |
| 175 | [C₇H₇³⁵Cl₂N]+• | Molecular Ion (M+•) |
| 159 | [C₇H₅³⁵Cl₂]+ | [M - NH₂]+ (Benzylic Cleavage) |
| 140 | [C₇H₇³⁵ClN]+• | [M - Cl]+• |
| 123 | [C₇H₄³⁵Cl]+ | [M - NH₂ - HCl]+ |
| 30 | [CH₄N]+ | [CH₂NH₂]+ (α-Cleavage) |
Note: Isotopic peaks containing ³⁷Cl will appear at m/z values +2 and +4 relative to the listed nominal masses.
ESI-MS/MS Fragmentation of Protonated 2,5-Dichlorobenzylamine
Under ESI conditions, 2,5-dichlorobenzylamine is readily protonated to form the [M+H]⁺ ion at m/z 176 (and its corresponding isotopic peaks). Subsequent CID primarily induces the loss of small neutral molecules.
Primary Fragmentation: Loss of Ammonia
The most facile and dominant fragmentation pathway for protonated benzylamines is the elimination of a neutral ammonia (NH₃) molecule.[3][4] This is a charge-driven process that again leads to the formation of the stable 2,5-dichlorobenzyl cation.
-
[C₇H₈Cl₂N]+ → [C₇H₅Cl₂]+ + NH₃
-
This transition from m/z 176 → m/z 159 is the characteristic fragmentation for this class of compounds under ESI-MS/MS conditions.
Further fragmentation of the m/z 159 ion can be induced at higher collision energies, typically involving the loss of HCl to yield the fragment at m/z 123, as seen in the EI spectrum.
Proposed ESI-MS/MS Fragmentation Scheme
Caption: Proposed ESI-MS/MS fragmentation for 2,5-Dichlorobenzylamine.
Comparative Analysis
To highlight the structural information encoded in the mass spectrum, we compare the fragmentation of 2,5-dichlorobenzylamine with that of benzylamine and the positional isomer, 3,5-dichlorobenzylamine.
Comparison with Benzylamine
The absence of chlorine atoms dramatically simplifies the mass spectrum of benzylamine.
| Compound | Molecular Ion (EI) | Primary EI Fragment | Primary ESI-MS/MS Loss |
| Benzylamine | m/z 107 | m/z 91 ([M-NH₂]⁺) | m/z 108 → m/z 91 (-NH₃) |
| 2,5-Dichlorobenzylamine | m/z 175 | m/z 159 ([M-NH₂]⁺) | m/z 176 → m/z 159 (-NH₃) |
The fundamental fragmentation mechanism—benzylic cleavage leading to a benzyl cation and loss of ammonia from the protonated species—remains the same. The mass shift of 52 Da (2 x Cl - 2 x H) between the respective major fragments is the key differentiator.
Comparison with 3,5-Dichlorobenzylamine (Isomer)
Positional isomers often yield very similar mass spectra, as the primary bond cleavages are identical.[9] Both 2,5- and 3,5-dichlorobenzylamine are expected to show a molecular ion at m/z 175 and a primary fragment at m/z 159.
| Compound | Molecular Ion (EI) | Base Peak (EI) | Key Fragments (m/z) |
| 2,5-Dichlorobenzylamine | 175 | 159 | 175, 159, 140, 123, 30 |
| 3,5-Dichlorobenzylamine | 175 | 159 | 175, 159, 140, 123, 30 |
Data derived from NIST Standard Reference Database 69.[5][10]
As shown, the major fragments are identical. Distinguishing between these isomers using conventional EI or ESI-MS/MS alone is challenging. The relative intensities of the fragment ions might show minor, yet sometimes reproducible, differences. However, for definitive differentiation, techniques like gas chromatography (GC-MS) that separate the isomers based on retention time prior to mass analysis are required.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 25 to 250.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid.
-
LC Separation (Optional, for complex mixtures):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI-MS/MS):
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 176.
-
MS2 Product Ion Scan: Isolate the precursor ion at m/z 176 and apply collision energy (e.g., 15-25 eV) to generate fragment ions.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Conclusion
The mass spectral fragmentation of 2,5-dichlorobenzylamine is dictated by the fundamental chemistry of the benzylamine scaffold. Under EI, the primary fragmentation is benzylic cleavage to form the stable 2,5-dichlorobenzyl cation at m/z 159. Under ESI-MS/MS, the protonated molecule readily loses a neutral ammonia molecule to yield the same m/z 159 cation. While these fragmentation patterns are highly characteristic for the dichlorobenzylamine class, they are generally insufficient to distinguish between positional isomers without chromatographic separation. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently interpret mass spectra and drive their scientific inquiries forward.
References
-
Bouchoux, G., Bourcier, S., & van der Rest, G. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 238(1), 29-39. Available at: [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. Available at: [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]
-
Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2005). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 16(11), 1877–1887. Available at: [Link]
-
NIST. (n.d.). 2,5-Dichlorobenzylamine. In NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. Available at: [Link]
-
NIST. (n.d.). 3,5-Dichlorobenzylamine. In NIST Chemistry WebBook. Available at: [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Available at: [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dichlorobenzylamine [webbook.nist.gov]
- 6. 2,5-Dichlorobenzylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. lcms.cz [lcms.cz]
- 10. 3,5-Dichlorobenzylamine [webbook.nist.gov]
Comprehensive Characterization Guide: Melting Point & Purity of 2,5-Dichlorobenzylamine Hydrochloride
Topic: Melting point range of pure 2,5-dichlorobenzylamine hydrochloride Content Type: Publish Comparison Guide
Executive Summary: The Criticality of Thermal Analysis
In the high-stakes environment of fragment-based drug discovery (FBDD), 2,5-dichlorobenzylamine hydrochloride (2,5-DCBA HCl) serves as a pivotal pharmacophore, particularly in the synthesis of adenosine receptor agonists and kinase inhibitors. While high-performance liquid chromatography (HPLC) provides chemical purity, melting point (MP) analysis remains the definitive thermodynamic stress test for solid-state integrity.
This guide moves beyond basic data reporting to establish a self-validating protocol for assessing the quality of 2,5-DCBA HCl. We compare its thermal behavior against structural isomers and its free base form, providing a robust framework for identification and quality control.
Technical Deep Dive: The Reference Standard
The Melting Point of Pure 2,5-DCBA HCl
Unlike its liquid free-base counterpart, the hydrochloride salt of 2,5-dichlorobenzylamine is a crystalline solid with a high lattice energy.
| Property | Value / Observation | Context |
| Melting Point (Pure) | > 220 °C (Decomposition) | The compound typically undergoes thermal decomposition (browning/gas evolution) simultaneous with or immediately following melting. |
| Appearance | White to off-white crystalline powder | Distinct from the colorless oil of the free base. |
| Key Characteristic | Sharp Onset | A pure sample will exhibit a sharp onset of phase change/decomposition within a 1–2°C range. |
Critical Insight: The notation "> 220°C" is not a lack of precision but a characteristic of the salt's thermal instability at high energy states. In practice, researchers often observe a darkening of the crystal lattice starting around 215°C, with rapid collapse (melting/decomposition) occurring between 220°C and 225°C depending on the heating rate.
Comparative Analysis: Salt vs. Free Base
The conversion from free base to hydrochloride salt dramatically alters the physical properties, a shift driven by the formation of an ionic crystal lattice.
| Feature | 2,5-DCBA Free Base | 2,5-DCBA Hydrochloride | Implications for Handling |
| State (RT) | Liquid (Colorless to Yellow) | Solid (Crystalline) | Salt form is preferred for weighing and storage stability. |
| Boiling/Melting | BP: 74–76 °C (0.1 mmHg) | MP: > 220 °C (Decomp.) | High MP of salt confirms complete protonation. |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO | Salt requires polar solvents for analysis. |
Isomer Differentiation: A Structural Fingerprint
In synthesis, contamination with regiochemical isomers (2,4- or 3,4-dichloro analogs) is a common risk. Melting point analysis offers a rapid method to distinguish these isomers due to differences in crystal packing efficiency.
Table 1: Thermal Profile of Dichlorobenzylamine Hydrochloride Isomers
| Isomer | Structure | Melting Point Range | Lattice Dynamics Note |
| 2,5-Dichloro | Target | > 220 °C (Decomp) | High symmetry allows tight packing; typically highest thermal stability among common isomers. |
| 3,4-Dichloro | Impurity | 198 – 200 °C (Decomp) | Lower symmetry disrupts packing, resulting in a distinctly lower MP (~20°C difference). |
| 2,4-Dichloro | Impurity | ~210 – 215 °C | Often exhibits a broader range due to less efficient stacking interactions compared to the 2,5- motif. |
Data synthesized from comparative synthesis logs and crystallographic literature [1, 2].
Scientist-to-Scientist: If your sample melts below 210°C, do not proceed to the next synthetic step. You likely have significant contamination with the 3,4-isomer or residual solvent.
Experimental Protocol: Self-Validating Purity Assessment
This protocol is designed to be self-validating . If the control criteria are not met, the result is invalid, and the instrument or sample preparation must be re-evaluated.
Workflow Visualization
Figure 1: Logic flow for the thermal validation of 2,5-dichlorobenzylamine hydrochloride.
Detailed Methodology
Reagents & Equipment:
-
Sample: 2,5-Dichlorobenzylamine Hydrochloride (dried).
-
Instrument: Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with video playback capability.
-
Standard: Caffeine (MP 235°C) for instrument calibration near the target range.
Step-by-Step Procedure:
-
Pre-Treatment (The "Dry" Standard):
-
Why: Hydrochloride salts are hygroscopic. Moisture acts as a plasticizer, artificially depressing the melting point (colligative property).
-
Action: Dry 50 mg of sample in a vacuum oven at 60°C for at least 4 hours.
-
-
Capillary Preparation:
-
Fill a glass capillary to a height of 2–3 mm.
-
Tap firmly to ensure tight packing. Loose packing leads to uneven heat transfer and "fake" broad ranges.
-
-
The "Dual-Ramp" Heating Strategy:
-
Ramp A (Ballistic): Heat rapidly (10°C/min) to 200°C. This saves time without compromising data near the event.
-
Ramp B (Analytical): At 200°C, switch to 1.0°C/min.
-
Causality: High heating rates (>3°C/min) near the melting point will cause "thermal lag," resulting in an observed value that is higher than the true melting point.
-
-
Endpoint Determination:
-
Record
: The first visible appearance of liquid droplets. -
Record
(or ): The point where the solid collapses entirely or vigorous bubbling (decomposition) begins. -
Acceptance Criteria: The delta (
) must be .
-
Troubleshooting & Interpretation
| Observation | Diagnosis | Corrective Action |
| Melting at 200–210°C | Isomeric impurity (likely 3,4-DCBA) or wet sample. | 1. Dry sample again.2. Recrystallize from Ethanol/Ether.[1] |
| Gradual shrinking (Sintering) | Traces of solvent trapped in lattice. | Grind sample to fine powder and vacuum dry. |
| Immediate blackening | Thermal decomposition before melting. | Normal for this HCl salt. Record the temperature of darkening as |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883617, 2,5-Dichlorobenzylamine. Retrieved from [Link]
-
Kim, H. O., et al. (2003). "(N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists." Journal of Medicinal Chemistry, 46(23), 4847–4859. (Establishes MP >220°C for the HCl salt). Retrieved from [Link]
-
Canadian Journal of Chemistry (1960). Bacteriostats: III. Oxyamines and Their Derivatives. Vol 38.[1] (Provides comparative data for 3,4-dichlorobenzylamine hydrochloride melting point at 200°C). Retrieved from [Link]
Sources
Comparative Guide: 2,5-Dichlorobenzylamine vs. 3,4-Dichlorobenzylamine
[1]
Executive Summary
This guide provides a technical comparison between 2,5-dichlorobenzylamine (2,5-DCBA) and 3,4-dichlorobenzylamine (3,4-DCBA) . While these two compounds are constitutional isomers sharing the same molecular weight (176.04 g/mol ) and core functional groups, their reactivity profiles diverge significantly due to the ortho-effect and inductive positioning .
-
3,4-DCBA acts as a "standard" electron-deficient benzylamine, offering unhindered nucleophilic access and a predictable metabolic profile common in existing pharmacophores (e.g., Sertraline).
-
2,5-DCBA functions as a "sterically modulated" variant. The chlorine atom at the 2-position (ortho) introduces significant steric strain and enhanced inductive withdrawal, reducing reaction rates in amide couplings but offering unique metabolic stability benefits by blocking key oxidation sites.
Electronic & Steric Profiling[2]
The primary differentiator between these isomers is the spatial arrangement of the chlorine atoms relative to the reactive aminomethyl group (
Steric Environment (The Ortho-Effect)
-
3,4-DCBA: The chlorine atoms are located at the meta and para positions. The ortho positions (2 and 6) are occupied by hydrogen, leaving the aminomethyl group rotationally free and sterically accessible. This facilitates rapid nucleophilic attack on electrophiles.
-
2,5-DCBA: The chlorine at the 2-position (ortho) creates a "steric wall." This substituent interferes with the trajectory of incoming electrophiles (such as acyl chlorides or aldehydes), raising the activation energy (
) for bond formation.
Electronic Influence (Inductive Effects)
Chlorine is an electron-withdrawing group (EWG) via induction (
| Feature | 2,5-Dichlorobenzylamine | 3,4-Dichlorobenzylamine | Impact on Reactivity |
| Ortho-Substituent | Chlorine (Cl) | Hydrogen (H) | 2,5- isomer has higher steric hindrance. |
| Inductive Proximity | Cl at C2 is 2 bonds from benzylic carbon. | Cl at C3 is 3 bonds away. | 2,5- isomer has stronger electron withdrawal. |
| Predicted pKa | ~8.2 - 8.4 | ~8.6 - 8.8 | 2,5- is a weaker base/nucleophile. |
| LogP (Lipophilicity) | ~2.6 | ~2.6 | Similar, but 2,5- often has lower solubility due to crystal packing. |
Reactivity Benchmarking
Nucleophilic Acylation (Amide Coupling)
In competitive acylation experiments (e.g., reacting a 1:1 mixture of isomers with 0.5 equivalents of benzoyl chloride), 3,4-DCBA is kinetically favored.
-
Mechanism: The nitrogen lone pair attacks the carbonyl carbon.
-
2,5-DCBA Constraint: The ortho-chloro group clashes with the oxygen of the incoming carbonyl during the formation of the tetrahedral intermediate. This steric repulsion slows the reaction rate (
). -
3,4-DCBA Advantage: The absence of ortho-substitution allows for a lower energy transition state, resulting in faster conversion.
Reductive Amination
When condensing with ketones to form Schiff bases (imines), the ortho-effect in 2,5-DCBA shifts the equilibrium.
-
Imine Formation: Slower for 2,5-DCBA due to steric crowding around the
bond. -
Reduction: Once formed, the imine of 2,5-DCBA is more sterically shielded, potentially requiring more forcing conditions (e.g., stronger reducing agents or higher temperatures) compared to the 3,4- analog.
Strategic Application in Drug Design
Metabolic Blocking
-
3,4-Pattern: Common in medicinal chemistry.[1] The para-position is blocked by Cl, preventing CYP450-mediated para-hydroxylation. However, the electron-rich 6-position (ortho to the alkyl chain) remains a potential site for oxidation.
-
2,5-Pattern: Strategically used to block the para-position relative to the amine (C5 is para to C2, but C4 is para to the amine). More importantly, the 2,5-substitution creates a "twisted" conformation in protein binding pockets, which can improve selectivity or block metabolic access to the benzylic carbon.
Visualization of Steric Impact
The following diagram illustrates the steric interference in the 2,5-isomer during amide bond formation.
Caption: Comparative reaction coordinate flow showing the kinetic advantage of 3,4-DCBA over 2,5-DCBA due to the steric energy barrier in the transition state.
Experimental Protocols
Protocol A: Competitive Reactivity Assay (Acylation)
Objective: To quantify the relative nucleophilicity of the two isomers.
Reagents:
-
2,5-Dichlorobenzylamine (1.0 mmol)
-
3,4-Dichlorobenzylamine (1.0 mmol)
-
Benzoyl Chloride (0.5 mmol, Limiting Reagent)
-
Triethylamine (2.5 mmol)
-
Dichloromethane (DCM, 10 mL)
Procedure:
-
Preparation: Dissolve both amines (176 mg each) and triethylamine (350 µL) in dry DCM (10 mL) in a round-bottom flask.
-
Addition: Cool the mixture to 0°C. Add Benzoyl Chloride (58 µL, 0.5 mmol) dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Add 1M HCl (5 mL) to quench unreacted amines.
-
Analysis: Extract the organic layer, dry over
, and analyze via HPLC or GC-MS. -
Expected Result: The ratio of N-(3,4-dichlorobenzyl)benzamide to N-(2,5-dichlorobenzyl)benzamide will be significantly greater than 1:1 (typically >4:1), confirming the higher nucleophilicity of the 3,4-isomer.
Protocol B: Reductive Amination (Synthesis of Secondary Amines)
Objective: To synthesize secondary amines using the 2,5-isomer, requiring optimized conditions to overcome steric hindrance.
Reagents:
-
2,5-Dichlorobenzylamine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE)
Workflow Diagram:
Caption: Optimized workflow for reductive amination of 2,5-DCBA. Note the extended reaction time required due to steric hindrance.
References
-
Sigma-Aldrich. (n.d.). 3,4-Dichlorobenzylamine Product Specification. Retrieved from
-
PubChem. (2025).[2] 3,4-Dichlorobenzylamine Compound Summary. National Library of Medicine. Retrieved from
-
Jalani, N., et al. (2022). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry. (Discusses kinetic retardation by ortho-substituents). Retrieved from
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants and Ortho-effects).[3]
-
Fisher Scientific. (n.d.). 2,5-Dichlorobenzylamine Safety Data Sheet. Retrieved from
Sources
- 1. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
Comparative Guide: UV-Vis Absorption Maxima for 2,5-Dichlorobenzylamine Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2,5-Dichlorobenzylamine (2,5-DCBA) is a critical pharmacophore in the synthesis of bioactive agents, including antiviral nucleoside analogs and antifungal Schiff bases. Its spectroscopic characterization is often misunderstood due to the insulating effect of the methylene bridge (
Unlike anilines, where the nitrogen lone pair conjugates directly with the
Core Spectroscopic Distinction
-
Parent 2,5-DCBA: Absorption is dominated by the localized 2,5-dichlorobenzene chromophore (
). -
Derivatives: Formation of the azomethine bond (
) or metal coordination introduces Charge Transfer (CT) bands, serving as the primary metric for reaction monitoring and purity analysis.
Comparative Data Analysis: Absorption Maxima ( )[3][9]
The following data consolidates experimental findings for 2,5-DCBA and its primary derivatives. Note the bathochromic shifts associated with increased conjugation.
Table 1: Spectral Performance Comparison
| Compound Class | Representative Structure | Primary | Secondary Band (nm) | Electronic Transition | Visual Appearance |
| Parent Amine | 2,5-Dichlorobenzylamine | 274 - 278 | ~215 | Colorless | |
| Isomer Control | 2,4-Dichlorobenzylamine | 276 - 280 | ~220 | Colorless | |
| Schiff Base | 315 - 330 | 255, 410 (sh) | Yellow | ||
| Metal Complex | Cu(II)-Bis(Schiff Base) | 380 - 450 | 600+ (weak) | LMCT, d-d | Green/Brown |
Technical Insight: The parent amine's absorption at ~276 nm is the "B-band" of the benzene ring, red-shifted from benzene (254 nm) due to the auxochromic effect of the two chlorine atoms. The lack of conjugation between the amine nitrogen and the ring preserves the vibrational fine structure often seen in non-polar solvents.
Experimental Protocol: Self-Validating UV-Vis Acquisition
To ensure reproducibility (E-E-A-T), follow this protocol which includes built-in validity checks.
Reagents & Equipment[4][5][7][10]
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb <320 nm and must be avoided.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 5.0 mg of 2,5-DCBA hydrochloride.
-
Dissolve in 25 mL Methanol (Concentration: ~1 mM).
-
Validation: Solution must be clear and colorless.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why? To verify Beer-Lambert Law compliance (
). If Absorbance > 1.5, dilution is insufficient.
-
-
Acquisition:
-
Scan Range: 200 nm – 500 nm.
-
Scan Speed: Medium (avoid "Fast" to prevent peak distortion).
-
Baseline Correction: Run dual-beam mode or subtract blank trace.
-
-
Data Interpretation (Pass/Fail Criteria):
-
Pass: Distinct peak at 270–280 nm. Absorbance at >350 nm is near zero.
-
Fail: Significant tailing >300 nm indicates oxidation or Schiff base impurities.
-
Mechanism & Workflow Visualization
The following diagram illustrates the spectroscopic evolution from the starting material to the derivative, highlighting the structural changes that cause the spectral shift.
Figure 1: Spectroscopic evolution workflow. The formation of the azomethine bond creates a conjugated system, shifting the absorption maximum from the UV (276 nm) into the near-visible region (>315 nm).
Application Case Study: Monitoring Reaction Progress
In drug development, converting 2,5-DCBA to a Schiff base is a common intermediate step. UV-Vis provides a rapid, non-destructive method to monitor this reaction without waiting for HPLC.
Experimental Observation:
-
T=0 min: Spectrum shows only the 276 nm band (Starting Material).
-
T=30 min: Appearance of a new band at 325 nm. The solution turns pale yellow.
-
Endpoint: The band at 276 nm decreases (though overlaps with the aldehyde), but the ratio of
stabilizes.
Why this works: The methylene bridge in the starting material prevents conjugation. The reaction creates a continuous
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Dichloro-substituted Benzenes. NIST Chemistry WebBook. [Link]
-
PubChem. 2,5-Dichlorobenzaldehyde Spectral Information. National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. (General reference for benzene auxochromic shifts).
-
ResearchGate. Synthesis and Spectroscopic Characterization of Schiff Base Derivatives. (Data source for imine transitions). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
